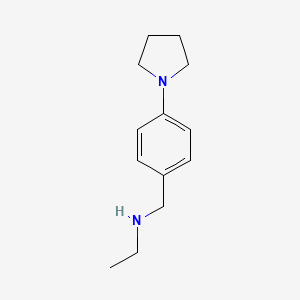
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, an ethylamino group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Attachment of the butanoic acid moiety: This step involves the reaction of the chlorinated and methylated pyrazole with a butanoic acid derivative under basic conditions.
Introduction of the ethylamino group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid: Lacks the methyl and ethylamino groups.
4-(5-Methyl-1h-pyrazol-1-yl)butanoic acid: Lacks the chloro and ethylamino groups.
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)acetic acid: Contains an acetic acid moiety instead of butanoic acid.
Uniqueness
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid is unique due to the presence of both the chloro and methyl groups on the pyrazole ring, as well as the ethylamino and butanoic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
4-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-12-9(10(15)16)4-5-14-7(2)8(11)6-13-14/h6,9,12H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
NMYNABNRRNJYJG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCN1C(=C(C=N1)Cl)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)











